molecular formula C20H30N6O5S B10847825 N-(1-Carbamimidoyl-2-hydroxy-piperidin-3-yl)-2-(2-oxo-3-phenylmethanesulfonylamino-piperidin-1-yl)-acetamide

N-(1-Carbamimidoyl-2-hydroxy-piperidin-3-yl)-2-(2-oxo-3-phenylmethanesulfonylamino-piperidin-1-yl)-acetamide

Cat. No.: B10847825
M. Wt: 466.6 g/mol
InChI Key: SPUAEQJRVQHWKF-NRAVZPKASA-N
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Preparation Methods

The synthesis of CVS-1578 involves multiple steps, starting with the preparation of the core structure, 1-Piperidineacetamide. The synthetic route includes the following steps :

Industrial production methods involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

CVS-1578 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CVS-1578 has a wide range of scientific research applications:

Comparison with Similar Compounds

CVS-1578 is unique due to its high specificity and potency in inhibiting thrombin. Similar compounds include:

Compared to these compounds, CVS-1578 offers a unique binding profile and potential for use in various research and therapeutic applications.

Properties

Molecular Formula

C20H30N6O5S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[(3S)-3-(benzylsulfonylamino)-2-oxopiperidin-1-yl]-N-[(3S)-1-carbamimidoyl-2-hydroxypiperidin-3-yl]acetamide

InChI

InChI=1S/C20H30N6O5S/c21-20(22)26-11-5-8-15(19(26)29)23-17(27)12-25-10-4-9-16(18(25)28)24-32(30,31)13-14-6-2-1-3-7-14/h1-3,6-7,15-16,19,24,29H,4-5,8-13H2,(H3,21,22)(H,23,27)/t15-,16-,19?/m0/s1

InChI Key

SPUAEQJRVQHWKF-NRAVZPKASA-N

Isomeric SMILES

C1C[C@@H](C(N(C1)C(=N)N)O)NC(=O)CN2CCC[C@@H](C2=O)NS(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

C1CC(C(N(C1)C(=N)N)O)NC(=O)CN2CCCC(C2=O)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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